Bromodifluoroacetonitrile

Overview

Description

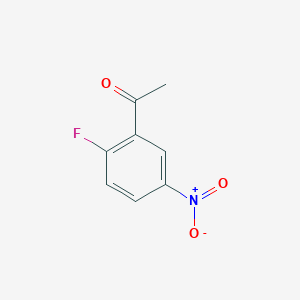

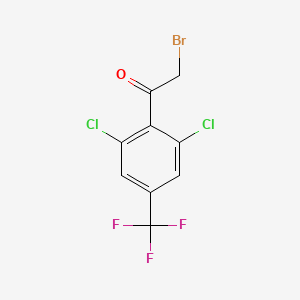

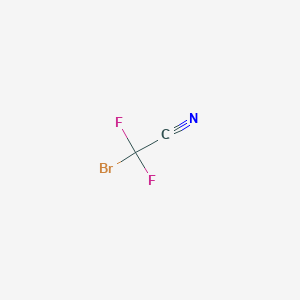

Bromodifluoroacetonitrile is a chemical compound with the molecular formula C2BrF2N . It contains a total of 5 bonds, including 5 non-H bonds, 1 multiple bond, 1 triple bond, and 1 nitrile .

Molecular Structure Analysis

The molecular structure of Bromodifluoroacetonitrile consists of 5 bonds: 5 non-H bonds, 1 multiple bond, 1 triple bond, and 1 nitrile . The molecular weight is 155.93 g/mol .Physical And Chemical Properties Analysis

Bromodifluoroacetonitrile has a molecular weight of 155.93 g/mol . It has a complexity of 91 and a topological polar surface area of 23.8 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds .Scientific Research Applications

Synthesis of Fluorinated Compounds

Bromodifluoroacetonitrile is a valuable reagent in the synthesis of various fluorinated organic compounds. Due to its high reactivity, it’s often used to introduce difluoromethyl groups into molecules, which can significantly alter the chemical and physical properties of the compounds, such as increased stability and lipophilicity .

Pharmaceutical Research

In pharmaceutical research, Bromodifluoroacetonitrile serves as a building block for the creation of numerous drugs. Its ability to introduce fluorine atoms into drug molecules is crucial since fluorine can greatly affect the biological activity and metabolic stability of pharmaceuticals .

Agricultural Chemistry

This compound is utilized in the development of agrochemicals, including pesticides and herbicides. The difluoromethyl group provided by Bromodifluoroacetonitrile can enhance the effectiveness and longevity of these agricultural chemicals .

Material Science

Bromodifluoroacetonitrile is used in material science for the synthesis of advanced materials, including polymers and resins that require fluorinated components to improve their resistance to heat and chemical degradation .

Fluorescent Probes Development

It plays a role in the design and synthesis of fluorescent probes, which are essential in biochemistry and medical diagnostics for detecting and imaging biological molecules and processes. The introduction of fluorine atoms can improve the probe’s sensitivity and selectivity .

Environmental Monitoring

The compound’s derivatives are applied in environmental monitoring to detect pollutants. Fluorinated compounds derived from Bromodifluoroacetonitrile can be used as markers or sensors for various environmental contaminants .

Biomedical Imaging

In biomedical imaging, Bromodifluoroacetonitrile derivatives are used to create contrast agents for techniques like MRI and PET scans. The fluorine atoms can enhance the imaging quality and provide better diagnostic information .

Chemical Research

Lastly, Bromodifluoroacetonitrile is a subject of chemical research itself, where scientists study its reactivity, stability, and potential to form novel compounds with unique properties that could have various industrial applications .

properties

IUPAC Name |

2-bromo-2,2-difluoroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF2N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSYCGWXKUPFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381997 | |

| Record name | BROMODIFLUOROACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromodifluoroacetonitrile | |

CAS RN |

7601-99-2 | |

| Record name | BROMODIFLUOROACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characteristics of Bromodifluoroacetonitrile?

A1: While the provided research abstract [] does not delve into the complete structural characterization of Bromodifluoroacetonitrile, it emphasizes investigating the "electronic and geometric structure" of the compound. This suggests that the study likely utilizes techniques like spectroscopy and computational modeling to determine its molecular geometry, bond lengths, bond angles, and electronic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)